Dalfopristin

Übersicht

Beschreibung

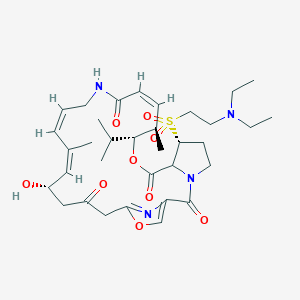

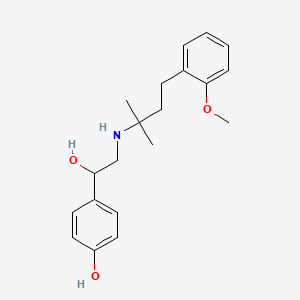

Dalfopristin is a semi-synthetic streptogramin antibiotic, derived from pristinamycin IIA. It is commonly used in combination with quinupristin under the trade name Synercid. This combination is particularly effective against Gram-positive bacteria, including multi-drug-resistant strains .

Wissenschaftliche Forschungsanwendungen

Dalfopristin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Dalfopristin exerts its effects by inhibiting the early phase of protein synthesis in the bacterial ribosome. It binds to the 23S portion of the 50S ribosomal subunit, causing a conformational change that enhances the binding of quinupristin. This combined action creates a stable drug-ribosome complex, preventing peptide-chain formation and leading to bacterial cell death .

Similar Compounds:

Quinupristin: Often used in combination with this compound, it inhibits the late phase of protein synthesis.

Pristinamycin: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

Safety and Hazards

Dalfopristin may cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody, pain, bruising, swelling, or severe irritation around the IV needle, jaundice (yellowing of the skin or eyes), a seizure (convulsions), irregular heart rate, or sudden numbness or weakness, severe headache, slurred speech, problems with balance .

Biochemische Analyse

Biochemical Properties

Dalfopristin interacts with the bacterial ribosome, inhibiting the early phase of protein synthesis . It forms a part of the streptogramin group of antibiotics, which are known to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .

Cellular Effects

This compound, in combination with quinupristin, is effective against a variety of bacterial cells, particularly staphylococci and vancomycin-resistant Enterococcus faecium . It impacts cell function by inhibiting protein synthesis, which is crucial for cell growth and replication .

Molecular Mechanism

The site of action of this compound is the bacterial ribosome. It has been shown to inhibit the early phase of protein synthesis . This inhibition disrupts the process of translation, preventing the formation of new proteins and ultimately leading to cell death .

Subcellular Localization

This compound acts at the ribosomes, which are subcellular organelles involved in protein synthesis . Its activity is therefore localized to these organelles within the cell .

Vorbereitungsmethoden

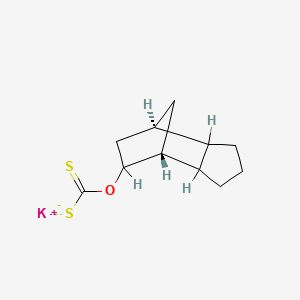

Synthetic Routes and Reaction Conditions: Dalfopristin is synthesized from pristinamycin IIA through a stereoselective Michael-type addition of 2-diethylaminoethanethiol on the conjugated double bond of the dehydroproline ring. The initial method involved using sodium periodate associated with ruthenium dioxide to oxidize the sulfur derivative into a sulfone. an improved yield is achieved using hydrogen peroxide with sodium tungstate in a two-phase medium .

Industrial Production Methods: For large-scale production, the this compound portion of quinupristin/dalfopristin is achieved through purifying cocrystallization from acetone solutions. This method ensures the production of a structurally more hydrophobic compound that contains a readily ionizable group available for salt formation .

Analyse Chemischer Reaktionen

Types of Reactions: Dalfopristin undergoes several types of chemical reactions, including:

Oxidation: The sulfur derivative is oxidized into a sulfone using hydrogen peroxide and sodium tungstate.

Hydrolysis: this compound is hydrolyzed to form the active metabolite pristinamycin IIA.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium tungstate in a two-phase medium.

Hydrolysis: Nonenzymatic reactions leading to the formation of active metabolites.

Major Products:

Pristinamycin IIA: The active metabolite formed through hydrolysis.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Dalfopristin involves the condensation of two components, Dalfopristin A and Dalfopristin B, which are obtained separately and then combined in a specific ratio. The synthesis pathway involves several steps of organic chemical reactions.", "Starting Materials": [ "L-tryptophan", "L-phenylalanine", "L-tyrosine", "L-leucine", "L-valine", "L-proline", "L-serine", "L-threonine", "L-cysteine", "L-aspartic acid", "L-glutamic acid", "L-lysine", "L-arginine", "L-histidine", "L-alanine", "L-methionine", "L-isoleucine", "L-ornithine", "L-asparagine", "L-glutamine", "L-tryptophan methyl ester", "L-phenylalanine methyl ester", "L-tyrosine methyl ester", "L-leucine methyl ester", "L-valine methyl ester", "L-proline methyl ester", "L-serine methyl ester", "L-threonine methyl ester", "L-cysteine methyl ester", "L-aspartic acid methyl ester", "L-glutamic acid methyl ester", "L-lysine methyl ester", "L-arginine methyl ester", "L-histidine methyl ester", "L-alanine methyl ester", "L-methionine methyl ester", "L-isoleucine methyl ester", "L-ornithine methyl ester", "L-asparagine methyl ester", "L-glutamine methyl ester", "Benzyl alcohol", "Benzylamine", "Benzyl chloride", "Benzyl bromide", "Benzyl acetate", "Benzyl isocyanate", "Benzyl isothiocyanate", "Benzyl azide", "Benzyl alcohol ethoxylate", "Benzyl alcohol propoxylate", "Benzyl alcohol butoxylate", "Benzyl alcohol ethylene oxide adduct", "Benzyl alcohol propylene oxide adduct", "Benzyl alcohol butylene oxide adduct", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride", "Lithium aluminum hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium ethoxide", "Sodium amide", "Sodium hydride | |

CAS-Nummer |

112362-50-2 |

Molekularformel |

C34H50N4O9S |

Molekulargewicht |

690.8 g/mol |

IUPAC-Name |

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |

InChI-Schlüssel |

SUYRLXYYZQTJHF-KDGYIZLOSA-N |

Isomerische SMILES |

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |

SMILES |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Kanonische SMILES |

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |

Aussehen |

Solid powder |

Color/Form |

Slightly yellow to yellow powder White solid |

melting_point |

approximately 150 °C |

Andere CAS-Nummern |

112362-50-2 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

7.16e-02 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |

Dampfdruck |

8.83X10-29 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)

![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)